
1,2'-Dimethylguanosine
概要
説明
1,2’-Dimethylguanosine is a modified nucleoside derived from guanosine, where the hydrogen atoms at the 1 and 2’ positions are replaced by methyl groups. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in the stability and function of these molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2’-Dimethylguanosine typically involves the methylation of guanosine. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 1,2’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
1,2’-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form hydroxyl or carboxyl groups.
Reduction: The compound can be reduced to remove the methyl groups, reverting to guanosine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce demethylated guanosine.
科学的研究の応用
1,2’-Dimethylguanosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is studied for its role in the structural stability of tRNA and rRNA, which are essential for protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications, including gene editing and molecular diagnostics.
作用機序
1,2’-Dimethylguanosine exerts its effects by stabilizing the structure of RNA molecules. The methyl groups enhance the hydrophobic interactions within the RNA, leading to increased thermal stability and resistance to enzymatic degradation. The compound also interacts with specific proteins and enzymes involved in RNA processing and translation, thereby influencing the overall function of the RNA.
類似化合物との比較
Similar Compounds
N2-Methylguanosine: Similar to 1,2’-Dimethylguanosine but with a single methyl group at the N2 position.
N2,N2-Dimethylguanosine: Contains two methyl groups at the N2 position, similar to 1,2’-Dimethylguanosine but differs in the position of methylation.
1-Methylguanosine: Has a single methyl group at the 1 position.
Uniqueness
1,2’-Dimethylguanosine is unique due to its dual methylation at both the 1 and 2’ positions, which significantly enhances its stability and function compared to other methylated guanosine derivatives. This dual methylation also provides distinct chemical properties that are valuable in various research and industrial applications.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying 1,2'-dimethylguanosine in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection are standard approaches for identifying and quantifying modified nucleosides like this compound. For RNA-specific contexts, enzymatic digestion (e.g., using RNases) followed by LC-MS/MS is critical to isolate the modified nucleoside from RNA . ARM-seq (AlkB-facilitated RNA methylation sequencing) and selective enzymatic demethylation protocols can enhance detection specificity in tRNA or mRNA .
Q. How can researchers confirm the structural identity of newly synthesized this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming methyl group positions and stereochemistry. For RNA-derived samples, compare retention times and fragmentation patterns with reference standards in LC-MS analyses. X-ray crystallography is recommended for resolving atomic-level structural details, as demonstrated in studies of RNA cap methyltransferases .
Advanced Research Questions
Q. What enzymatic pathways are involved in the biosynthesis of this compound, and how do they differ across eukaryotic lineages?
- Methodological Answer : In Trichomonas vaginalis, the trimethylguanosine synthase (Tgs) catalyzes a single N2 methylation to form 2,7-dimethylguanosine (DMG) caps, unlike Entamoeba histolytica or Trypanosoma brucei, which produce trimethylguanosine (TMG) caps. Biochemical assays using recombinant enzymes (e.g., TvTgs) and radiolabeled S-adenosylmethionine (SAM) can track methylation kinetics. Substrate specificity can be tested via mutagenesis of conserved SAM-binding domains .
Q. How can contradictory data on the functional roles of this compound in RNA stability be resolved?
- Methodological Answer : Use comparative transcriptomics in knockout models (e.g., TRMT1-deficient cells) to assess RNA stability and translation efficiency. For example, TRMT1 catalyzes m²,²G modifications in tRNAs, and its loss disrupts neurodevelopment. Combine ribosome profiling with RNA-Seq to correlate dimethylguanosine levels with ribosome stalling or codon usage bias .
Q. What experimental designs are optimal for studying the metabolic associations of this compound in disease models?
- Methodological Answer : Pseudotargeted metabolomics using UHPLC-MS/MS in longitudinal studies can track dimethylguanosine fluctuations. For example, in premature ovarian failure (POF) rat models, liver metabolomics revealed elevated dimethylguanosine levels, suggesting dysregulated RNA modification. Pair this with statistical workflows (e.g., R packages) to identify correlations with clinical parameters .
Q. Data Contradiction and Validation
Q. How can researchers address discrepancies in reported toxicity or stability profiles of this compound derivatives?
- Methodological Answer : Replicate stability tests under controlled conditions (pH, temperature, light) using HPLC to monitor degradation products. For toxicity, use in vitro assays (e.g., MTT or Ames tests) and cross-reference with databases like HMDB or ToxCast. Note that safety data for analogs like 2'-deoxy-N2-methylguanosine classify acute toxicity as low, but decomposition products require further characterization .
Q. Synthesis and Characterization
Q. What strategies are effective for synthesizing this compound analogs with high purity?
- Methodological Answer : Solid-phase synthesis using protected ribose and guanine precursors allows precise methyl group addition. For example, SAM-dependent methyltransferases can be engineered for regioselective methylation. Validate purity via HPLC (>95%) and characterize intermediates using FTIR and NMR .
Q. Functional and Evolutionary Insights
Q. Why do certain protists (e.g., Giardia) retain DMG caps instead of TMG caps, and what evolutionary implications does this have?
- Methodological Answer : Phylogenetic analysis of Tgs homologs reveals lineage-specific divergence. Biochemical assays show Giardia Tgs lacks the catalytic residues for dual methylation. Compare RNA cap structures across species using immunoprecipitation with anti-DMG/TMG antibodies to infer evolutionary conservation of RNA processing mechanisms .
Q. Tables for Key Data
特性
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)/t5-,7-,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFZUAXDKNDVBR-GSWPYSDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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